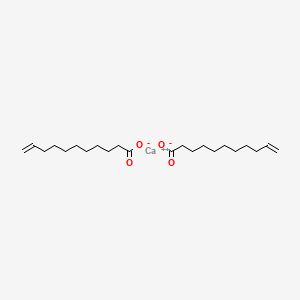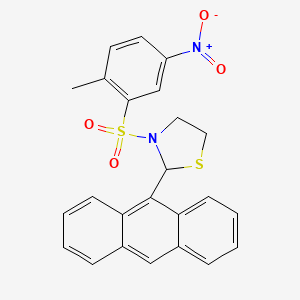![molecular formula C17H29N3O2S2 B13825013 4-butyl-N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B13825013.png)
4-butyl-N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butyl-N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a complex organic compound with the molecular formula C₁₇H₂₉N₃O₂S₂ This compound is characterized by the presence of a thiadiazole ring, a cyclohexane carboxamide group, and butyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the thiadiazole ring through the reaction of appropriate hydrazides with sulfur-containing reagents. The butylsulfinyl group is introduced via sulfoxidation reactions, and the final cyclohexanecarboxamide moiety is attached through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
4-butyl-N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butyl-N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The thiadiazole ring and sulfinyl group are key functional groups that contribute to its biological activity by participating in hydrogen bonding, hydrophobic interactions, and electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
- 4-butyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
- 4-butyl-N-[5-(methylsulfinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Uniqueness
4-butyl-N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is unique due to the presence of the butylsulfinyl group, which imparts distinct chemical and biological properties. This compound’s specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H29N3O2S2 |
|---|---|
Molecular Weight |
371.6 g/mol |
IUPAC Name |
4-butyl-N-(5-butylsulfinyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C17H29N3O2S2/c1-3-5-7-13-8-10-14(11-9-13)15(21)18-16-19-20-17(23-16)24(22)12-6-4-2/h13-14H,3-12H2,1-2H3,(H,18,19,21) |
InChI Key |
NTLKPKSYOKFZKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)S(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-hydroxyphenyl)-4-(pyridin-3-yl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B13824942.png)
![3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13824950.png)
![(2S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B13824953.png)
![(4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B13824959.png)


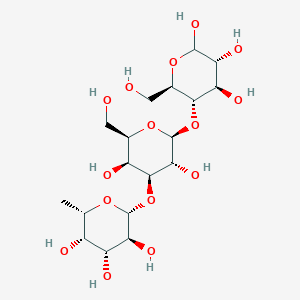
![2,5-Diphenyl-7-(piperidin-1-yl)[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13824971.png)
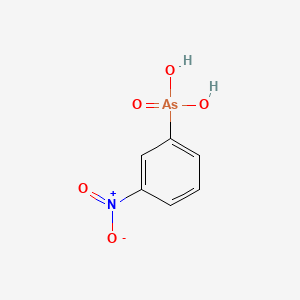
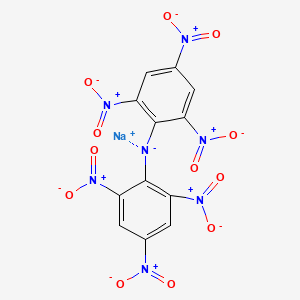
![N-[(4-Dimethylaminophenyl)-(2-hydroxynaphthalen-1-YL)-methyl]-acetamide](/img/structure/B13824987.png)
